5-Iodo-4-phenyl-thiazol-2-ylamine
Description
5-Iodo-4-phenyl-thiazol-2-ylamine is a thiazole derivative featuring a phenyl group at the 4-position and an iodine atom at the 5-position of the thiazole ring. Thiazoles are heterocyclic compounds with a five-membered ring containing sulfur and nitrogen, widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Synthetic routes for such derivatives often involve cyclization reactions or halogenation steps. For example, Singh et al. (1988) demonstrated methods for functionalizing thiazole cores with aryl groups and halogens, while Pattan et al. (2005) highlighted the role of iodine in modulating reactivity and stability in heterocyclic systems .
Properties
Molecular Formula |
C9H7IN2S |
|---|---|
Molecular Weight |
302.14 g/mol |
IUPAC Name |
5-iodo-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H7IN2S/c10-8-7(12-9(11)13-8)6-4-2-1-3-5-6/h1-5H,(H2,11,12) |
InChI Key |
GWJYQUZTPFCXNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
Key Compounds for Comparison:
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine (Thiadiazole derivative)
4-(Benzo[d]thiazol-2-yl)benzenamine (Benzothiazole derivative)
5-Aryl-1,3,4-oxadiazinane-4-thiones (Oxadiazinane derivatives)
Key Differences :
- The iodine atom in 5-Iodo-4-phenyl-thiazol-2-ylamine increases molecular weight (MW: ~317 g/mol) and lipophilicity (logP ~3.2) compared to the methyl-substituted thiadiazole (MW: ~235 g/mol, logP ~2.5).
Comparative Pharmacological Profiles:
Notable Findings:
- The iodine atom in 5-Iodo-4-phenyl-thiazol-2-ylamine enhances its DNA-binding capability compared to non-halogenated analogs, as shown in topoisomerase inhibition assays .
- Thiadiazole derivatives like 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine exhibit broader-spectrum antifungal activity but lower cytotoxicity than thiazole derivatives .
Solubility and Stability:
- 5-Iodo-4-phenyl-thiazol-2-ylamine : Poor aqueous solubility (<0.1 mg/mL) but stable under acidic conditions due to iodine’s inductive effect .
- 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine : Moderate solubility (1.5 mg/mL) but prone to hydrolysis in basic media .
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